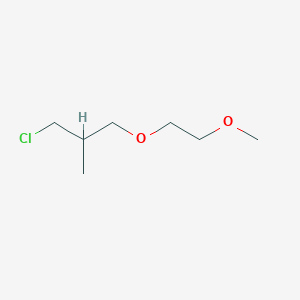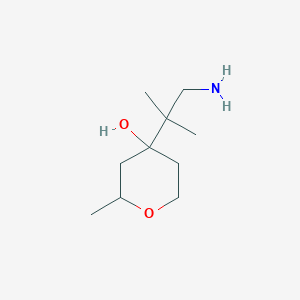
4-Propylcycloheptane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylcycloheptane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is primarily used in organic synthesis and research due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 4-propylcycloheptane. This process can be carried out using reagents such as chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of sulfonyl chlorides often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances safety and efficiency by minimizing the risk of thermal runaway and allowing for better management of exothermic reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Propylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with amines under mild conditions to form sulfonamides.
Alcohols: React with alcohols in the presence of a base to form sulfonate esters.
Thiols: React with thiols to form sulfonyl thiols.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonyl Thiols: Formed from reactions with thiols.
Wissenschaftliche Forschungsanwendungen
4-Propylcycloheptane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Used in the development of sulfonamide-based drugs, which have antibacterial, antiviral, and anti-inflammatory properties.
Material Science: Employed in the synthesis of sulfonyl-containing polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Propylcycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of various sulfonyl derivatives, which can exhibit diverse biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1-sulfonyl Chloride: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Cyclooctane-1-sulfonyl Chloride: Contains an eight-membered ring, leading to different steric and electronic properties.
Uniqueness: 4-Propylcycloheptane-1-sulfonyl chloride is unique due to its seven-membered ring structure, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity and the properties of the compounds derived from it .
Eigenschaften
Molekularformel |
C10H19ClO2S |
|---|---|
Molekulargewicht |
238.78 g/mol |
IUPAC-Name |
4-propylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-2-4-9-5-3-6-10(8-7-9)14(11,12)13/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
DBHBDHKVQRMWCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCCC(CC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


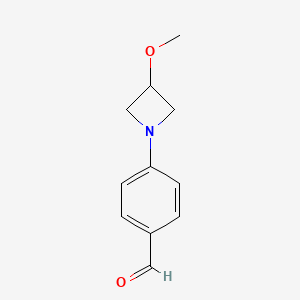
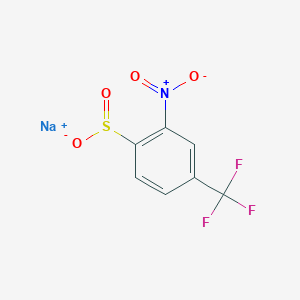
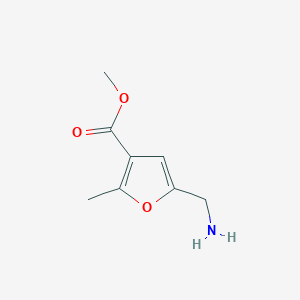
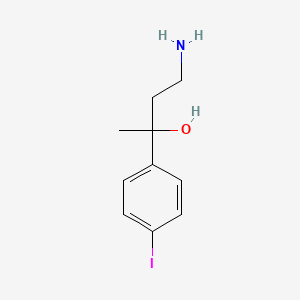
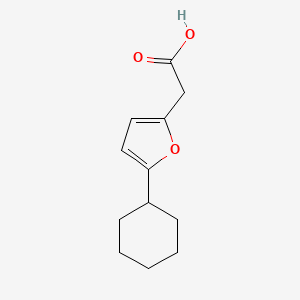
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)

![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
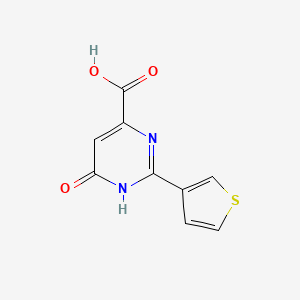

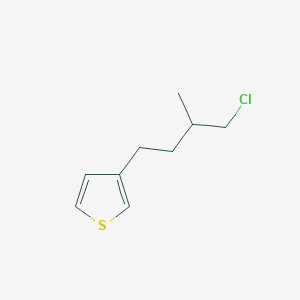
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
